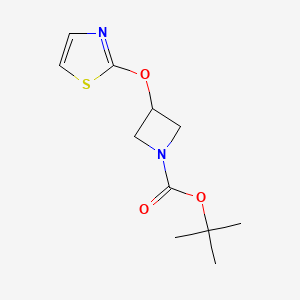
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a compound that is part of a broader class of azetidine derivatives. These compounds are of significant interest in synthetic organic chemistry due to their potential as building blocks for various biologically active molecules and their use in the synthesis of amino alcohols and polyamines . The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions.
Synthesis Analysis
The synthesis of related azetidine compounds has been explored in several studies. For instance, the silylmethyl-substituted aziridine and azetidine were synthesized and found to react efficiently with nitriles and carbonyl substrates, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . Another study reported the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which was obtained through acid-catalyzed hydrolysis followed by glycol cleavage . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via two scalable routes, demonstrating the versatility of azetidine derivatives for further chemical modifications .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex and is often elucidated using advanced spectroscopic techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed by single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions, which can be influenced by substituents and protecting groups. The silylmethyl-substituted azetidine, for example, can rearrange to a pyrrolidine skeleton under specific conditions, demonstrating the potential for structural transformations . The tert-butyl group itself can serve as a protective group that can be removed under acidic conditions, allowing for further functionalization of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical application in synthesis. These properties are often determined experimentally and can vary significantly depending on the specific substituents and the overall molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its density and crystal packing, which are important for understanding its reactivity and stability .
Applications De Recherche Scientifique
Synthetic Applications
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is utilized in synthetic organic chemistry for nucleophilic substitutions and radical reactions. It serves as a versatile building block that can undergo modifications through nucleophilic substitutions of the benzene ring, leading to the formation of azocarboxamides when attacked by aliphatic amines. The compound also partakes in radical reactions, enabling the generation of aryl radicals through processes such as oxygenation, halogenation, and carbohydroxylation, under certain conditions facilitated by the tert-butyloxycarbonylazo group (Jasch, Höfling, & Heinrich, 2012).
Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate derivatives have been explored for their potential as antibacterial agents. The structural modifications of the compound, particularly in the thiazolidine and azetidine frameworks, have been investigated for their antibacterial activities against various bacterial strains. This research direction aims to synthesize novel compounds that could serve as effective antibacterial agents, contributing to the development of new treatments for bacterial infections (Song et al., 2009).
Chemical Synthesis and Derivatization
The compound has also been a subject of study in chemical synthesis and derivatization strategies, aiming to develop new methodologies for the synthesis of complex heterocycles and other bioactive molecules. These studies often focus on the strategic functionalization and derivatization of the tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate framework to access new chemical spaces and discover molecules with potential pharmacological activities (Ibuka, 1998).
Advanced Materials
Furthermore, the compound has found applications in the development of advanced materials, particularly in the synthesis of compounds that exhibit aggregation-induced emission enhancement (AIEE) properties. These materials are of significant interest in the fields of optoelectronics and sensing, where they can be used to develop new types of sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Qian et al., 2007).
Safety and Hazards
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate should be handled with care. It is not intended for human or veterinary use and should be used for research purposes only.
Orientations Futures
Azetidines, including Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate, are increasingly important in medicinal chemistry due to their presence in a variety of natural products and pharmaceutical compounds . Future research may focus on further exploring the synthesis, reactivity, and biological activity of these compounds .
Propriétés
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yloxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)13-6-8(7-13)15-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMDOQHBAJTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


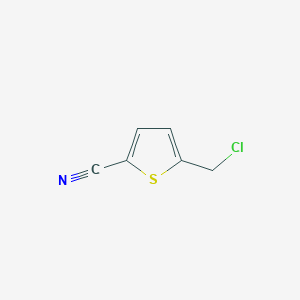
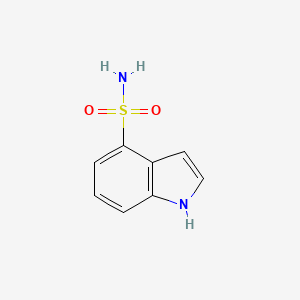
![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)


![N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2526035.png)
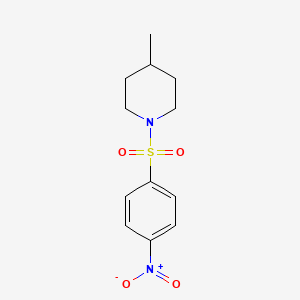
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)
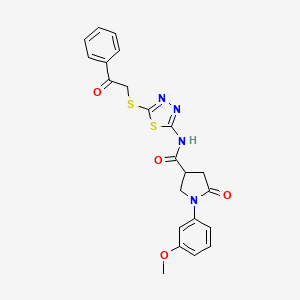
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2526044.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)